1-Methyl-5-(2-methylpropyl)pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

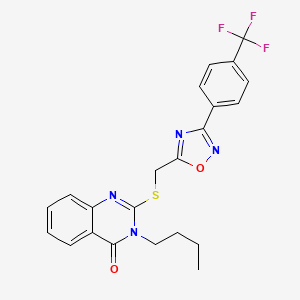

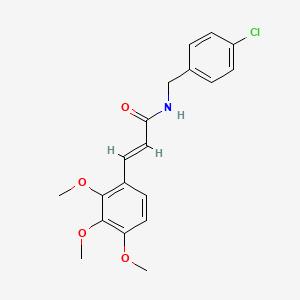

“1-Methyl-5-(2-methylpropyl)pyrazole-4-carboxylic acid” is a pyrazole derivative . It is a member of the class of pyrazoles that is N-methylpyrazole substituted by a carboxy group at position 4 .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The resulting compound then undergoes basic hydrolysis to yield the corresponding acid .Molecular Structure Analysis

The molecular formula of “1-Methyl-5-(2-methylpropyl)pyrazole-4-carboxylic acid” is C9H14N2O2 . The InChI code is 1S/C9H14N2O2/c1-6(2)4-8-7(9(12)13)5-10-11(8)3/h5-6H,4H2,1-3H3,(H,12,13) .Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse. For instance, 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles can be prepared from the corresponding 2-alkyn-1-ones. These dihydropyrazoles can then undergo dehydration and iodination to provide 1-acyl-4-iodo-1H-pyrazoles .Physical And Chemical Properties Analysis

“1-Methyl-5-(2-methylpropyl)pyrazole-4-carboxylic acid” is a white to light yellow powder . It has a molecular weight of 182.22 . The compound is stable at room temperature .Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Pyrazole derivatives, including those similar to 1-Methyl-5-(2-methylpropyl)pyrazole-4-carboxylic acid , serve as key scaffolds for synthesizing a variety of heterocyclic compounds. These structures are crucial in developing biologically active compounds due to their versatile synthetic applicability and significant biological activities. Notably, pyrazole carboxylic acid derivatives exhibit antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral activities, making them essential in medicinal chemistry (A. Cetin, 2020).

Synthetic Methodologies for Pyrazole Derivatives

The synthesis of pyrazole derivatives, including the 1-Methyl-5-(2-methylpropyl)pyrazole-4-carboxylic acid , involves various methodologies that enable the creation of compounds with potential pharmacological effects. Innovative synthetic strategies have led to the development of new anticancer agents, highlighting the significant role of pyrazoline and related structures in pharmaceutical chemistry (Pushkar Kumar Ray et al., 2022).

Biological Applications and Efficacy

Pyrazole derivatives are integral in developing compounds with broad pharmacological properties. These include antimicrobial, anticancer, anti-inflammatory, and analgesic activities, among others, underscoring the importance of such heterocyclic compounds in drug discovery and therapeutic applications. The structure-activity relationship studies further facilitate the exploration of these compounds for various medicinal purposes (S. Cherukupalli et al., 2017).

Safety and Hazards

The compound is classified under GHS07 and has the signal word “Warning”. It has hazard statements H303, H315, H319, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

The future directions for “1-Methyl-5-(2-methylpropyl)pyrazole-4-carboxylic acid” and other pyrazole derivatives could involve further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, new strategies for synthesizing these compounds could also be a focus of future research .

Mechanism of Action

Target of Action

The primary targets of 1-Methyl-5-(2-methylpropyl)pyrazole-4-carboxylic acid are currently unknown. This compound is a member of the class of pyrazoles

Mode of Action

As a pyrazole derivative, it may interact with its targets through a variety of mechanisms, including hydrogen bonding and π-π stacking interactions . .

Biochemical Pathways

Pyrazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Result of Action

Given the diverse biological activities of pyrazole derivatives , this compound may have a wide range of effects at the molecular and cellular levels.

properties

IUPAC Name |

1-methyl-5-(2-methylpropyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6(2)4-8-7(9(12)13)5-10-11(8)3/h5-6H,4H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVCUXHOVVMUDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=NN1C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-(2-methylpropyl)pyrazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate](/img/structure/B2709312.png)

![3-(2-chlorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![Tert-butyl 2-cyano-2-formyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2709319.png)

![Dilithium;3-amino-9-[2-carboxy-4-[[(2R)-2-hydroxy-3-[(1S,14S,18R,20S,23S,28S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate](/img/structure/B2709320.png)

![(E)-3-(2-(2,3-dihydroxybenzylidene)-1-methylhydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B2709323.png)

![1-benzyl-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2709324.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2709327.png)